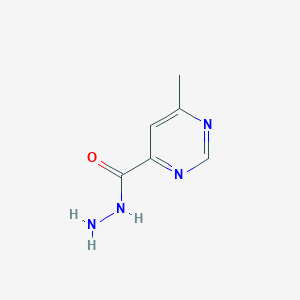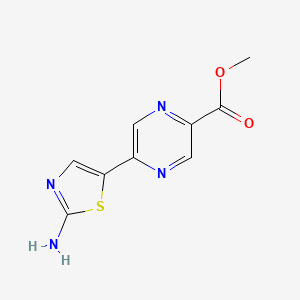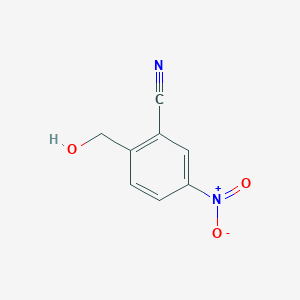![molecular formula C6H6N4S B13101679 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 59503-57-0](/img/structure/B13101679.png)
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and carbon atoms. This compound is part of the broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiadiazole ring imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with sulfur sources under acidic conditions to form the thiadiazole ring, followed by methylation to introduce the dimethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Applications De Recherche Scientifique
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic electronic materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property is particularly useful in organic electronics and photovoltaic applications. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Lacks the dimethyl groups but shares the core thiadiazole structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives also exhibit similar chemical and biological properties
Uniqueness: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine stands out due to the presence of the dimethyl groups, which can influence its reactivity and interaction with other molecules. This makes it a versatile compound for various applications, from material science to medicinal chemistry.
Propriétés
Numéro CAS |
59503-57-0 |
|---|---|
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3 |
Clé InChI |
ICBFWYCPTDMCRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NSN=C2N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)



![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)


